molecular formula C10H8N4O5 B147441 Picrolonic acid CAS No. 550-74-3

Picrolonic acid

Cat. No.: B147441
CAS No.: 550-74-3
M. Wt: 264.19 g/mol
InChI Key: OVFUUSPKWADLNJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Picrolonic acid can be synthesized through the nitration of 3-methyl-1-phenyl-2-pyrazolin-5-one. The reaction involves the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process typically requires controlled temperatures to ensure the selective nitration of the compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization, are common practices in industrial production .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Picrolonic acid exerts its effects primarily through complexation reactions. It interacts with alkaloids and amines to form stable complexes, which can be detected and quantified using spectrophotometric methods. The formation of these complexes is driven by the electrostatic interactions between the nitro groups of this compound and the basic nitrogen atoms of the alkaloids and amines .

Comparison with Similar Compounds

Picrolonic acid’s unique structure and properties make it a valuable tool in various scientific and industrial applications, particularly in the field of analytical chemistry.

Properties

IUPAC Name

5-methyl-4-nitro-2-(4-nitrophenyl)-4H-pyrazol-3-one
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InChI

InChI=1S/C10H8N4O5/c1-6-9(14(18)19)10(15)12(11-6)7-2-4-8(5-3-7)13(16)17/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

OVFUUSPKWADLNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H8N4O5
Source PubChem
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DSSTOX Substance ID

DTXSID50862175
Record name 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-nitro-2-(4-nitrophenyl)-
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Molecular Weight

264.19 g/mol
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Physical Description

Yellow solid; [Merck Index] Yellow powder; [Alfa Aesar MSDS]
Record name Picrolonic acid
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CAS No.

550-74-3
Record name Picrolonic acid
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Record name Picrolonic acid
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Record name 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-nitro-2-(4-nitrophenyl)-
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Record name 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-4-nitro-2-(4-nitrophenyl)-
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Record name 3-methyl-4-nitro-1-p-nitrophenyl-5-pyrazolone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Picrolonic acid interact with alkaloids?

A1: this compound interacts with alkaloids by forming complexes, leading to a shift in its UV-Vis absorption spectrum. This interaction is dependent on the basicity and concentration of the alkaloid. []

Q2: Does this compound interact with all types of nitrogen-containing compounds?

A2: No, this compound doesn't interact with all nitrogen-containing compounds. For instance, arylamines, aromatic N-heterocycles, and alkaloids lacking an aliphatic amine moiety don't show observable spectral shifts. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C10H8N4O5, and its molecular weight is 256.18 g/mol.

Q4: What spectroscopic techniques have been used to characterize this compound and its complexes?

A4: Researchers have employed UV-Vis spectroscopy [, , , , ], Infrared (IR) spectroscopy [], and Nuclear Magnetic Resonance (NMR) spectroscopy [] to characterize this compound and its complexes.

Q5: Can this compound be used in PVC membrane electrodes?

A5: Yes, this compound has been successfully incorporated into PVC membrane electrodes for the potentiometric determination of organic base cations, including fluoxetine. [, ]

Q6: Has this compound been investigated for its catalytic properties?

A6: While this compound is primarily known for its complexation abilities, one study explored its application as a photocatalyst for the degradation of this compound itself. The study focused on the photocatalytic degradation of this compound using zinc oxide (ZnO) powder. []

Q7: Are there any reported computational studies on this compound?

A7: Yes, there's a study using solid-state 13C and 1H magic angle spinning NMR and X-ray diffraction to investigate the structure of an ionic complex formed between this compound and 1,8-bis(dimethylamino)naphthalene (DMAN). This study provides insights into the hydrogen bonding patterns within the complex. []

Q8: How does the structure of this compound contribute to its hatching activity on potato cyst nematodes?

A8: Studies comparing this compound with its analogs suggest that suitably placed polarizable atoms, specifically pairs approximately 4 and 6.7 Å apart, are crucial for hatching activity on Heterodera rostochiensis and Heterodera schachtii, respectively. A cis and co-planar arrangement of these atoms also appears essential. []

Q9: Is there information on SHE regulations specific to this compound in the provided research?

A9: The research papers primarily focus on the chemical properties and applications of this compound, without explicitly addressing SHE regulations.

Q10: Is there any research on the pharmacokinetics and pharmacodynamics of this compound?

A10: The provided research focuses on the analytical and chemical aspects of this compound. There's no information available on its use as a therapeutic agent, and hence, no data on PK/PD properties.

Q11: Are there any reports of resistance development to this compound in nematode populations?

A11: One study observed that continuous cultivation of early potatoes might select for Globodera rostochiensis populations with enhanced hatching at low temperatures in the presence of this compound. This highlights the potential for evolving resistance under specific selection pressures. []

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